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molecular formula C6H15IN2 B7908208 1-Methyl homopiperazine hydroiodide

1-Methyl homopiperazine hydroiodide

Cat. No. B7908208
M. Wt: 242.10 g/mol
InChI Key: PWZVOMXXRFFJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530119

Procedure details

To a solution of homopiperazine (5 g, 50 mmol) in 10 mL of ethanol added a solution of methyl iodide (0.62 mL, 10 mmol) in 5 mL of ethanol in a sealed tube. It was gently stirred at 95° C. for 5 hours. The resulting white precipitate was filtered, washed with a small amount of cold ethanol, and the filtrate was concentrated in vacuo to yield 1-methyl homopiperazine hydroiodide. MS m/z M+H=115. The obtained 1-methylhomopiperazine hydroiodide is converted into free base according to the procedure describing in Example 25. Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-methyl homopiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-methylhomopiperazine (700 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The reaction is carried out at 45° C. for 15 hours. Semi-pure compound is isolated from silica gel column chromatography. The obtained product (1.0 g, 0.9 mmol) is treated with 48%-HF (4 mL) in 30 mL of acetonitrile in the procedure described in Example 5. The pure title compound is isolated from silica gel column chromatography, followed by reverse phase HPLC.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:8][I:9]>C(O)C>[IH:9].[CH3:8][N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
0.62 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
It was gently stirred at 95° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of cold ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
I.CN1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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